molecular formula C18H12BrNO3 B3439693 6-bromo-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-chromen-2-one

6-bromo-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-chromen-2-one

Cat. No.: B3439693
M. Wt: 370.2 g/mol
InChI Key: GYRVWXZVHLBIQX-UHFFFAOYSA-N
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Description

6-Bromo-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-chromen-2-one is a brominated coumarin derivative featuring a 2,3-dihydroindole moiety attached via a carbonyl group at the 3-position of the chromen-2-one core.

Properties

IUPAC Name

6-bromo-3-(2,3-dihydroindole-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO3/c19-13-5-6-16-12(9-13)10-14(18(22)23-16)17(21)20-8-7-11-3-1-2-4-15(11)20/h1-6,9-10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRVWXZVHLBIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

  • Bromination: : The starting material, 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-chromen-2-one, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 6th position.

  • Cyclization: : The brominated intermediate is then subjected to cyclization under acidic or basic conditions to form the final product. This step may involve the use of catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Condensation and Cyclocondensation

The acetyl group in structurally similar bromocoumarins reacts with nucleophiles to form heterocyclic systems.

Reaction with Hydrazine Derivatives

3-Acetyl-6-bromo-2H-chromen-2-one (1 ) reacts with methyl hydrazinecarbodithioate in 2-propanol to yield methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)-hydrazine-1-carbodithioate (3 ) in 72% yield .

ReagentConditionsProduct (Structure)YieldSpectral Data (Key Signals)
Methyl hydrazinecarbodithioateRT, 2 h, 2-propanol3 : Thiosemicarbazone derivative72%IR: 1735 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N); ¹H-NMR: δ 2.49 (s, CH₃), 7.40–7.85 (Ar-H)

Formation of Pyrazole Derivatives

Compound 2 (6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one) reacts with hydrazine hydrate or phenylhydrazine to generate pyrazole-fused coumarins (8a and 8b ) :

**2**+NH2NH2**8a** (6-bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one)\text{**2**} + \text{NH}_2\text{NH}_2 \rightarrow \text{**8a** (6-bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one)}**2**+Ph-NH-NH2**8b** (6-bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one)\text{**2**} + \text{Ph-NH-NH}_2 \rightarrow \text{**8b** (6-bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one)}

ReagentProductYieldKey Spectral Features
Hydrazine hydrate8a : Pyrazole-coupled coumarin68%¹H-NMR: δ 8.17 (s, Ar-H5), 8.40 (pyrazole-H)
Phenylhydrazine8b : Phenyl-substituted pyrazole65%¹³C-NMR: δ 160.5 (C=O), 145.2 (pyrazole-C)

Thiazolidinone Formation

Carbothioamide intermediates derived from bromocoumarins react with ethyl bromoacetate to form thiazolidin-4-one derivatives.

Example :
3-Acetyl-6-bromo-2H-chromen-2-one (1 ) reacts with N-methyl(phenyl)hydrazine-1-carbothioamide to form intermediates (2a,b ), which cyclize with ethyl bromoacetate to yield 3a,b :

**2a,b**BrCH2COOEt, NaOAc**3a,b** (Thiazolidin-4-one derivatives)\text{**2a,b**} \xrightarrow{\text{BrCH}_2\text{COOEt, NaOAc}} \text{**3a,b** (Thiazolidin-4-one derivatives)}

ProductR GroupYieldSpectral Data
3a N-CH₃75%IR: 1744 cm⁻¹ (C=O); ¹H-NMR: δ 3.20 (s, N-CH₃)
3b Ph78%¹H-NMR: δ 7.42–8.17 (Ar-H); MS: m/z 485 (M⁺)

Multicomponent Reactions

Ultrasonic-assisted synthesis facilitates rapid condensation of bromocoumarins with thiosemicarbazide and aldehydes to form azolyl-coumarins .

Example :
3-Acetyl-6-methyl-2H-chromen-2-one reacts with thiosemicarbazide and benzaldehyde under ultrasonication to yield triazole derivatives in 72% yield .

Substituent-Specific Reactivity

The bromine atom at position 6 enables cross-coupling reactions (e.g., Suzuki-Miyaura), though direct examples for this compound require further validation.

Scientific Research Applications

6-bromo-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Researchers investigate its ability to inhibit specific enzymes or pathways involved in disease processes.

    Biological Studies: It is used in biological assays to study its effects on cellular processes, such as apoptosis, cell proliferation, and signal transduction.

    Pharmacology: The compound is evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 6-bromo-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes. For example, it could inhibit kinases or proteases that play a role in cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway, leading to altered cellular responses like apoptosis or inflammation.

Comparison with Similar Compounds

Physicochemical Properties

Compound Name / ID Substituent Melting Point (°C) IR Peaks (cm⁻¹) Key NMR Signals (δ, ppm)
Target Compound 2,3-Dihydroindole-1-carbonyl Not reported Not available Not available
3d Trifluoromethylbenzylidene-thiazole >300 3421 (NH), 1729 (C=O) 7.08–7.83 (Ar-H), 8.34 (Ar-H4)
12b 1,3-Diphenylpyrazole-4-carbonyl 192–194 1727 (C=O), 1601 (C=N) 7.18–7.69 (Ar-H), 8.36 (pyrazole)
18b Thiadiazole-hydrazone 273–275 1735 (C=O), 1606 (C=N) 7.08–7.83 (Ar-H), 8.58 (Ar-H4)
CMRN7 2-Aminothiazol-4-yl Not reported NH₂, C=O, C=N Not available

Structural and Electronic Influences

  • Electron-Withdrawing Groups : Bromine at the 6-position and trifluoromethyl groups enhance electrophilicity, improving binding to nucleophilic residues in proteins.
  • Heterocyclic Moieties : Thiazole, pyrazole, and indole rings introduce hydrogen-bonding capabilities and π-π stacking interactions, critical for biological activity.
  • Solubility : Polar groups (e.g., -OH, -OCH₃ in 3c ) improve aqueous solubility, whereas hydrophobic groups (e.g., CF₃ in 3d) enhance membrane permeability.

Q & A

Basic Research Question

  • UV-VIS Spectrophotometry : Estimate concentration using λmax (e.g., 230–280 nm for chromenones). Validate via Beer-Lambert law linearity (R² > 0.99) .
  • HPLC : Use C18 columns with acetonitrile/water gradients. Purity >95% is acceptable for biological testing .
    Troubleshooting : Discrepancies may arise from residual solvents. Use TGA or <sup>1</sup>H NMR to identify impurities .

How can hydrogen-bonding interactions in the crystal lattice influence solubility?

Advanced Research Question
Intermolecular interactions (e.g., C–H···O bonds) form dimers or chains, reducing solubility:

  • Observed Interactions : C19–H19A···O2 (2.80 Å) and C26–H26B···O2 (2.85 Å) create a centrosymmetric dimer .
  • Impact : Reduced solubility in polar solvents (e.g., water). Mitigate via co-crystallization with solubilizing agents (e.g., cyclodextrins).

What computational methods predict the compound’s pharmacokinetic properties?

Advanced Research Question
Use in silico tools like SwissADME or AutoDock:

  • Lipophilicity : LogP ~3.2 (moderate, suggesting good membrane permeability).
  • Metabolic Stability : Cytochrome P450 interactions predicted via docking simulations.
  • Validation : Compare with experimental Caco-2 permeability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
6-bromo-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-chromen-2-one

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